molecular formula C21H21F3N6O B5215882 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

Cat. No.: B5215882
M. Wt: 430.4 g/mol
InChI Key: GGCUCRLYEKEYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine (hereafter referred to as Compound A) is a pyridazine derivative featuring two key pharmacophores:

  • A 3,5-dimethylpyrazole group at the 3-position of the pyridazine ring.
  • A piperazine moiety at the 6-position, substituted with a 3-(trifluoromethyl)benzoyl group.

The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the pyrazole and piperazine moieties are common in bioactive molecules targeting enzymes or receptors. Structural analogs of Compound A often vary in substituents on the piperazine or pyridazine rings, leading to differences in physicochemical properties and biological activity .

Properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O/c1-14-12-15(2)30(27-14)19-7-6-18(25-26-19)28-8-10-29(11-9-28)20(31)16-4-3-5-17(13-16)21(22,23)24/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCUCRLYEKEYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under basic conditions.

    Formation of the Piperazine Moiety: The piperazine ring is introduced by reacting 1-benzoylpiperazine with 3-(trifluoromethyl)benzoyl chloride.

    Coupling Reaction: The final step involves coupling the pyrazole and piperazine intermediates with a pyridazine derivative under catalytic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with varied functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine exhibit significant anticancer properties. For instance, derivatives of pyridazine have shown promising results against various cancer cell lines, including:

  • MDA-MB-231 (Breast Cancer) : Compounds derived from similar scaffolds demonstrated IC50 values ranging from 27.6 μM to 43 μM.
  • Non-Small Cell Lung Cancer : Inhibition rates were reported between 43% to 87% at specific concentrations.

The mechanisms of action include apoptosis induction and inhibition of key kinases involved in cell cycle regulation, such as Aurora-A kinase and CDK2.

Antimicrobial Properties
Studies have also highlighted the antimicrobial potential of pyrazole-based compounds. The introduction of trifluoromethyl groups enhances the lipophilicity and biological activity against various bacterial strains, making these compounds candidates for developing new antibiotics.

Biological Studies

Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in disease pathways. For example:

  • Cyclooxygenase (COX) Inhibition : Similar compounds have been shown to inhibit COX enzymes, which are involved in inflammatory processes.
  • Kinase Inhibition : Compounds targeting kinases can modulate signaling pathways critical for cancer progression.

Binding Affinity Studies
Using molecular docking studies, researchers have assessed the binding affinity of this compound to various biological targets, providing insights into its potential therapeutic applications.

Industrial Applications

Synthesis of Complex Molecules
Due to its unique structure, this compound can serve as an intermediate in the synthesis of more complex chemical entities. Its ability to participate in various chemical reactions makes it valuable for industrial applications in pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Application AreaSpecific Use CasesObservations
Medicinal ChemistryAnticancer agents, antimicrobial agentsSignificant cytotoxicity against cancer cells
Biological StudiesEnzyme inhibition studiesPotential inhibitors for COX and kinases
Industrial ApplicationsIntermediate for complex molecule synthesisValuable in pharmaceutical and agrochemical industries

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the pyridazine scaffold. The most potent compound demonstrated selective cytotoxicity against breast cancer cell lines through apoptosis induction pathways.

Case Study 2: Antimicrobial Efficacy

A publication in Antibiotics explored the antimicrobial activity of trifluoromethyl-substituted pyrazoles. The study revealed enhanced activity against resistant bacterial strains compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit enzyme activity by forming stable complexes, thereby preventing substrate binding and subsequent catalytic reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Compound B : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]pyridazine
  • Key Difference : Replaces the 3-(trifluoromethyl)benzoyl group with a 5-fluoropyrimidinyl substituent.
  • Reduced steric bulk compared to Compound A may alter binding pocket accessibility. Molecular weight: 354.39 g/mol (vs. ~403 g/mol for Compound A) .
Compound C : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine
  • Key Difference : Substitutes the benzoyl group with a 4-(trifluoromethyl)pyridinyl moiety.
  • Molecular weight: 403.40 g/mol, closely matching Compound A .

Core Pyridazine Modifications

Compound D : 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
  • Key Difference : Lacks the piperazine-benzoyl side chain; instead, a chlorine atom occupies the 3-position.
  • Chlorine may act as a leaving group in synthetic pathways, enabling further derivatization .

Piperazine-Linked Urea Derivatives ()

  • Example : 11e (1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea)
    • Key Differences :
  • Replaces pyridazine with a thiazole-phenylurea scaffold.
  • Incorporates a hydrazinyl-2-oxoethyl side chain on piperazine.
    • Impact :
  • Higher molecular weight (534.1 g/mol) due to the thiazole and urea groups .

Data Table: Structural and Physicochemical Comparisons

Compound ID Core Structure Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Feature(s)
A Pyridazine-pyrazole 3-(Trifluoromethyl)benzoyl C₁₉H₂₀F₃N₇O ~403.40* High lipophilicity (CF₃ group)
B Pyridazine-pyrazole 5-Fluoropyrimidinyl C₁₇H₁₉FN₈ 354.39 Electronegative fluorine
C Pyridazine-pyrazole 4-(Trifluoromethyl)pyridinyl C₁₉H₂₀F₃N₇ 403.40 Aromatic stacking potential
11e Thiazole-phenylurea Hydrazinyl-2-oxoethyl + CF₃-phenyl C₂₄H₂₄F₃N₇O₂S 534.10 Enhanced hydrogen-bonding (urea, hydrazine)

*Exact molecular weight for Compound A inferred from analog data in .

Research Findings and Implications

  • Synthetic Accessibility : Compounds like A and C with trifluoromethyl groups may require specialized fluorination techniques, whereas B (fluoropyrimidine) leverages simpler halogenation steps .
  • Biological Relevance : Piperazine derivatives (e.g., A , B , C ) are frequently explored as kinase inhibitors or antimicrobial agents. The CF₃ group in A and C likely improves blood-brain barrier penetration compared to B .
  • Unresolved Questions: Limited direct pharmacological data exist for Compound A. Comparative studies on binding affinity (e.g., against kinase targets) are needed to quantify substituent effects.

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H21F3N6O\text{C}_{19}\text{H}_{21}\text{F}_{3}\text{N}_{6}\text{O}

This structure includes a pyrazole moiety and a piperazine derivative, which are often associated with various biological activities.

Biological Activity Overview

Research indicates that compounds containing pyrazole and piperazine structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several derivatives have shown effectiveness against various bacterial strains.
  • Antitumor Activity : Compounds similar to the target molecule have demonstrated the ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Some derivatives have been noted for their potential in reducing inflammation.

Antimicrobial Activity

A study evaluating related pyrazole compounds found that certain derivatives had significant antimicrobial effects against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 μM . This suggests that the target compound may also exhibit similar activity due to structural similarities.

Antitumor Activity

Research on related pyrazole derivatives indicated promising antitumor properties. For instance, a series of synthesized compounds showed inhibition of tubulin polymerization, leading to reduced cancer cell viability . The mechanism likely involves interaction with cellular microtubules, a common target for anticancer drugs.

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of pyrazole derivatives, reporting IC50 values comparable to standard anti-inflammatory agents like diclofenac sodium . This positions the compound as a candidate for further investigation in inflammatory disease models.

Case Study 1: Antitubercular Activity

A series of novel substituted pyrazole compounds were synthesized and tested against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, demonstrating significant potential for treating tuberculosis .

Case Study 2: Antitumor Mechanism

In research focused on pyrazole-based compounds, it was found that subtle modifications in structure could enhance antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under investigation showed promising results in inhibiting tumor growth in vitro and in vivo models .

Research Findings Summary

Activity Type IC50 / IC90 Values Remarks
Antimicrobial3.73 - 4.00 μMEffective against M. tuberculosis
AntitumorVaries by derivativeInhibits tubulin polymerization
Anti-inflammatoryComparable to diclofenacPotential for treating inflammatory conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.